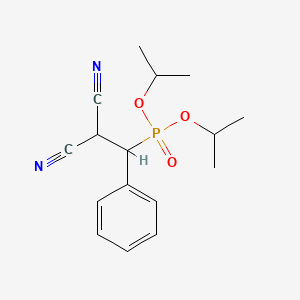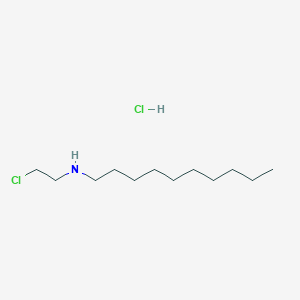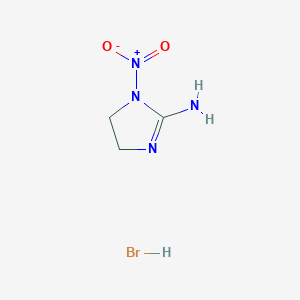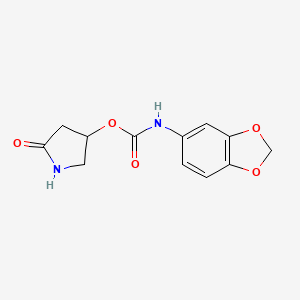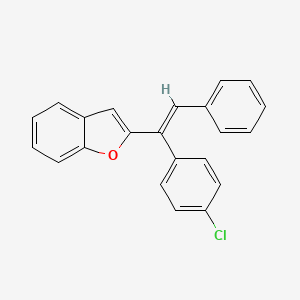![molecular formula C20H33N3O2 B14382960 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide CAS No. 89805-29-8](/img/structure/B14382960.png)
4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenoxy group, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxy group. One common method involves the reaction of 5-phenoxypentylamine with N-propylpiperidine-1-carboxylic acid under specific conditions to form the desired amide linkage. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Phenoxypentyl)amino]-N-methylpiperidine-1-carboxamide
- 4-[(5-Phenoxypentyl)amino]-N-ethylpiperidine-1-carboxamide
- 4-[(5-Phenoxypentyl)amino]-N-butylpiperidine-1-carboxamide
Uniqueness
4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide stands out due to its specific combination of the phenoxy group and the piperidine ring, which may confer unique binding properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Properties
CAS No. |
89805-29-8 |
|---|---|
Molecular Formula |
C20H33N3O2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-(5-phenoxypentylamino)-N-propylpiperidine-1-carboxamide |
InChI |
InChI=1S/C20H33N3O2/c1-2-13-22-20(24)23-15-11-18(12-16-23)21-14-7-4-8-17-25-19-9-5-3-6-10-19/h3,5-6,9-10,18,21H,2,4,7-8,11-17H2,1H3,(H,22,24) |
InChI Key |
YLQVOCHDELASIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCC(CC1)NCCCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
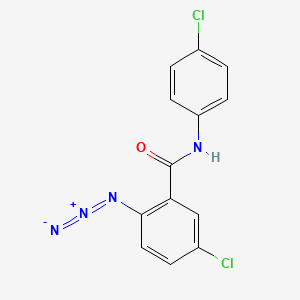
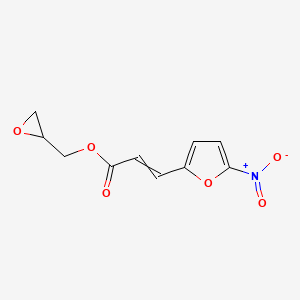
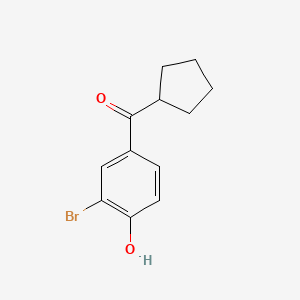
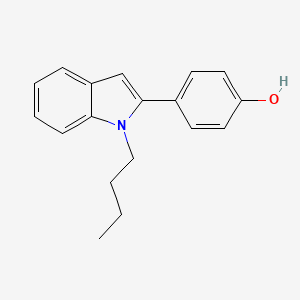
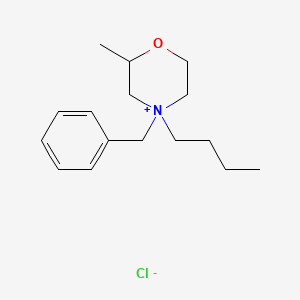
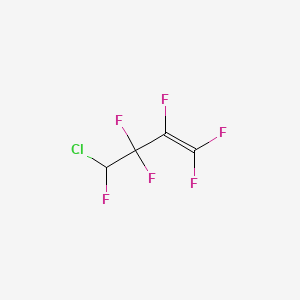
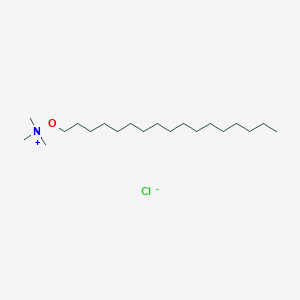
![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
